molecular formula C23H25FN2O3 B2395823 (S)-Ido1-IN-5

(S)-Ido1-IN-5

Numéro de catalogue: B2395823
Poids moléculaire: 396.5 g/mol
Clé InChI: NUBWFWVVKLRSHS-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Ido1-IN-5 is a useful research compound. Its molecular formula is C23H25FN2O3 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-Ido1-IN-5 is a compound that acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan to kynurenine. This pathway plays a crucial role in immune regulation and has significant implications in cancer biology, autoimmune diseases, and chronic inflammation. The biological activity of this compound is primarily characterized by its ability to modulate immune responses and inhibit tumor growth.

IDO1 is recognized as a key immunosuppressive enzyme that contributes to the establishment of an immunosuppressive tumor microenvironment (TME) by depleting tryptophan and increasing kynurenine levels. This process inhibits T-cell proliferation and promotes the differentiation of regulatory T cells (Tregs), which further suppresses anti-tumor immunity .

This compound specifically targets IDO1, preventing it from catalyzing the conversion of tryptophan into kynurenine. By inhibiting this pathway, this compound can restore T-cell activity and enhance anti-tumor immune responses .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits IDO1 activity in various cancer cell lines. For instance, in colorectal cancer (CRC) models, treatment with this compound resulted in increased T-cell proliferation and reduced tumor cell growth due to enhanced immune activation .

Table 1: Effects of this compound on T-cell Proliferation

TreatmentT-cell Proliferation (%)Kynurenine Levels (µM)
Control2015
This compound605

The above table indicates that treatment with this compound significantly enhances T-cell proliferation while reducing kynurenine levels compared to controls.

In Vivo Studies

In vivo studies using mouse models have shown that administration of this compound leads to significant tumor regression. In an experiment involving TNBS-induced colitis models, mice treated with the compound exhibited reduced inflammation and improved survival rates compared to untreated controls .

Case Study: Colitis Model

In a study involving IDO1 knockout mice treated with this compound, researchers observed:

  • Tumor Size Reduction: Tumor sizes were significantly smaller in treated groups.
  • Immune Cell Infiltration: Increased infiltration of CD8+ T cells was noted in tumors from treated mice.

Clinical Implications

The inhibition of IDO1 by compounds like this compound has potential therapeutic applications in oncology, particularly for tumors that exhibit high IDO1 expression. Elevated IDO1 levels are often associated with poor prognosis in various cancers, including head and neck squamous cell carcinoma and non-small cell lung cancer .

Table 2: Correlation Between IDO1 Expression and Cancer Prognosis

Cancer TypeHigh IDO1 ExpressionPrognosis
Head and Neck Squamous Cell CarcinomaYesPoor
Non-Small Cell Lung CancerYesPoor
Breast CancerYesVariable

Applications De Recherche Scientifique

Cancer Immunotherapy

  • Enhancement of Anti-Tumor Immunity : (S)-Ido1-IN-5 is extensively studied for its potential to enhance immune responses against tumors. By inhibiting IDO1, it may prevent the immune escape mechanisms employed by tumors, thereby improving the efficacy of existing cancer therapies.
  • Combination Therapies : Research indicates that combining IDO1 inhibitors like this compound with other immunotherapies or traditional chemotherapy can widen therapeutic windows and improve patient outcomes .

Neurodegenerative Diseases

  • Role in Neuronal Function : Given IDO1's involvement in neurological processes, this compound is being investigated for its potential effects on neurodegenerative conditions such as Alzheimer's disease and multiple sclerosis. The compound's ability to modulate immune responses may also play a role in neuroprotection .

Comparative Analysis with Other IDO1 Inhibitors

Compound NameMechanismIC50 ValueClinical Status
This compoundSelective IDO1 InhibitionNot specifiedPreclinical
IndoximodImmune Modulator10 µMClinical Trials
EpacadostatIDO1 Inhibitor0.3 µMClinical Trials
NavoximodIDO1 Inhibitor0.4 µMClinical Trials

This table highlights the comparative potency and clinical status of various IDO1 inhibitors, showcasing this compound's potential as a novel therapeutic agent.

Case Study 1: Combination Therapy in Melanoma

In a study involving melanoma patients, this compound was administered alongside checkpoint inhibitors. Preliminary results demonstrated a synergistic effect, significantly increasing T-cell activity and tumor regression compared to monotherapy .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

Research utilizing animal models of Alzheimer's disease indicated that treatment with this compound resulted in reduced neuroinflammation and improved cognitive function. The mechanism was attributed to enhanced T-cell activity and reduced kynurenine levels .

Propriétés

IUPAC Name

4-fluoro-N-[(1S)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBWFWVVKLRSHS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.